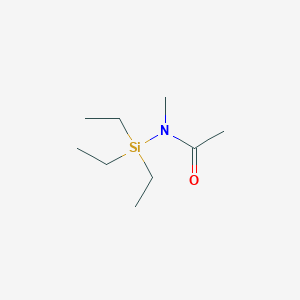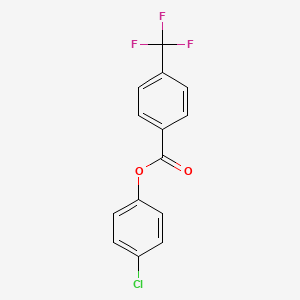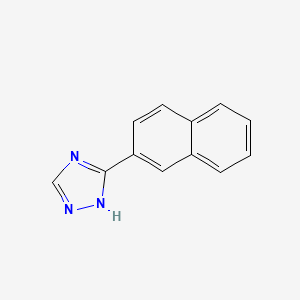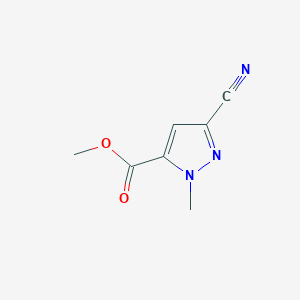
5-(3-Bromophenyl)-1,2,4-thiadiazole
描述
5-(3-Bromophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group
作用机制
Target of Action
Similar compounds have been found to inhibit enzymes like succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to changes in cellular processes, potentially leading to the death of the cell or a halt in its proliferation .
Biochemical Pathways
If we consider the potential inhibition of succinate dehydrogenase, this could disrupt the citric acid cycle and the electron transport chain, affecting energy production within the cell .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insights . For instance, the maximum concentration (Cmax) of a similar compound was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Result of Action
Based on the potential inhibition of succinate dehydrogenase, it could disrupt energy production within the cell, potentially leading to cell death or a halt in cell proliferation .
生化分析
Biochemical Properties
Compounds with similar structures have shown a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Cellular Effects
Related compounds have shown significant effects on various types of cells and cellular processes . For instance, a compound with a similar structure has shown neuroprotective effects in rodents .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown significant effects at different dosages .
Metabolic Pathways
Related compounds have shown involvement in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have shown specific subcellular localizations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzonitrile with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
5-(3-Bromophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiadiazole, while oxidation can produce sulfoxides or sulfones.
科学研究应用
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
5-(3-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
3-(3-Bromophenyl)-1,2,4-thiadiazole: A positional isomer with the bromophenyl group attached at a different position on the thiadiazole ring.
Uniqueness
5-(3-Bromophenyl)-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-(3-bromophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPEQCXXLFLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B3254080.png)





